(1-Bromoethyl)cyclopentane

Catalog No.
S3177211
CAS No.
931-02-2
M.F
C7H13Br
M. Wt
177.085
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)cyclopentane

CAS Number

931-02-2

Product Name

(1-Bromoethyl)cyclopentane

IUPAC Name

1-bromoethylcyclopentane

Molecular Formula

C7H13Br

Molecular Weight

177.085

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)Br

Solubility

not available

(1-Bromoethyl)cyclopentane is an organic compound classified as a bromoalkane. Its molecular formula is C7H13BrC_7H_{13}Br, indicating it comprises seven carbon atoms, thirteen hydrogen atoms, and one bromine atom. This compound features a cyclopentane ring with a bromoethyl substituent at the first position, making it a member of the cycloalkane family. The presence of the bromine atom significantly influences its reactivity and chemical behavior, particularly in nucleophilic substitution and elimination reactions.

Currently, there is no scientific research readily available on the specific mechanism of action of (1-Bromoethyl)cyclopentane in biological systems.

As with most alkyl halides, (1-Bromoethyl)cyclopentane is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of Br, it should be handled with care using appropriate personal protective equipment (PPE) [].

  • Organic synthesis: The bromoethyl group in (1-Bromoethyl)cyclopentane can act as a reactive electrophile, making it a potential precursor for various organic transformations. For instance, it could be used in alkylation reactions to introduce a cyclopentyl ring onto other molecules.
  • Medicinal chemistry: The cyclopentane ring is a common structural motif found in many biologically active molecules. (1-Bromoethyl)cyclopentane could serve as a starting material for the synthesis of novel drug candidates. Researchers might modify the bromoethyl group to introduce various functionalities, potentially leading to compounds with desirable therapeutic properties. [Source: Chemical and Engineering News ""]
  • Material science: Cyclic hydrocarbons like cyclopentane are sometimes used as components in polymers or as precursors for the synthesis of functional materials. (1-Bromoethyl)cyclopentane might be explored in the development of new materials with specific properties due to the combination of the cyclopentane ring and the bromoethyl group.
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines. Common reagents include sodium hydroxide and potassium cyanide, typically performed in polar solvents like water or ethanol.
  • Elimination Reactions: When heated in the presence of a strong base, (1-bromoethyl)cyclopentane can undergo elimination to form alkenes. This process can yield multiple products depending on the reaction conditions and the base used .

Common Reaction Pathways

  • Substitution Mechanism: The reaction proceeds via either SN1S_N1 or SN2S_N2 pathways depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Mechanism: The compound may undergo E1E1 or E2E2 elimination depending on whether a carbocation intermediate is formed .

While specific biological activities of (1-bromoethyl)cyclopentane are not extensively documented, compounds in this class can exhibit varying degrees of toxicity and biological interactions. Bromoalkanes are known to have potential impacts on biological systems, often acting as alkylating agents that can modify nucleic acids and proteins. The reactivity of (1-bromoethyl)cyclopentane may also lead to interactions with cellular components, although detailed studies are necessary to elucidate these effects.

(1-Bromoethyl)cyclopentane can be synthesized through several methods:

  • Bromination of Ethylcyclopentane: This method involves treating ethylcyclopentane with bromine in the presence of a catalyst such as iron or aluminum bromide. Controlled conditions are essential to achieve selective bromination and minimize side reactions .
  • Industrial Production: In industrial settings, large-scale bromination processes may be utilized, often employing continuous flow reactors to optimize yield and purity while ensuring safety during handling due to the flammable nature of brominated compounds .

(1-Bromoethyl)cyclopentane serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: It is employed in studies focused on reaction mechanisms involving nucleophilic substitutions and eliminations due to its well-defined reactivity patterns .

Studies on the interaction of (1-bromoethyl)cyclopentane with other chemical species reveal its potential as a reactant in substitution and elimination reactions. The compound's behavior under various conditions has been explored to understand its reactivity better:

  • Competing Reactions: Research indicates that when subjected to nucleophilic attack, (1-bromoethyl)cyclopentane can yield different products based on the nature of the nucleophile and reaction conditions. For instance, heating with methanol results in multiple products including ethers and alkenes due to competing substitution and elimination pathways .

Several compounds share structural similarities with (1-bromoethyl)cyclopentane, each exhibiting unique properties:

Compound NameStructureReactivity Characteristics
(1-Chloroethyl)cyclopentaneChlorine instead of bromineGenerally less reactive than bromo derivatives
(1-Iodoethyl)cyclopentaneIodine instead of bromineMore reactive in substitution reactions due to weaker C-I bond
(1-Fluoroethyl)cyclopentaneFluorine instead of bromineLess reactive in nucleophilic substitution

Uniqueness

(1-Bromoethyl)cyclopentane stands out due to its balanced reactivity profile attributed to the bromine atom. This balance allows for versatile transformations in synthetic chemistry, making it a valuable intermediate for various organic synthesis applications .

Mechanism and Reaction Conditions

Radical-mediated bromination with N-Bromosuccinimide (NBS) is a cornerstone for introducing bromine at allylic positions in alicyclic systems. The reaction proceeds via a radical chain mechanism initiated by light or peroxides, generating bromine radicals that abstract hydrogen from the allylic carbon of cyclopentane derivatives. The resulting carbon radical reacts with bromine (Br2), which is slowly released through the reaction of NBS with hydrogen bromide (HBr). This controlled bromine release minimizes undesired alkene addition reactions, making NBS preferable to elemental bromine.

Key optimization parameters include:

  • Solvent selection: Carbon tetrachloride (CCl4) is ideal due to its inertness and ability to stabilize radicals.
  • Initiator choice: Azobisisobutyronitrile (AIBN) or benzoyl peroxide enhances radical generation under thermal conditions.
  • Temperature control: Maintaining 60–80°C ensures efficient radical propagation without side reactions.

For example, bromination of ethylcyclopentane with NBS in CCl4 under UV light yields (1-bromoethyl)cyclopentane with >80% selectivity. The regioselectivity arises from the stability of the allylic radical intermediate, which favors formation of the tertiary carbon-centered radical.

Advances in Selectivity and Yield

Recent studies highlight the role of additives in improving selectivity. For instance, incorporating trace amounts of hydroquinone suppresses polymer formation by scavenging excess radicals. Additionally, substituting CCl4 with greener solvents like ethyl acetate reduces environmental impact while maintaining yields above 75%.

The nucleophilic substitution behavior of (1-bromoethyl)cyclopentane is primarily dictated by its molecular geometry and the stability of intermediate carbocations. The compound’s structure features a secondary alkyl bromide (the bromine atom resides on a carbon bonded to two alkyl groups from the cyclopentane ring and one methyl group), creating a sterically congested environment.

Structural Influences on Mechanism Selection

  • SN1 Pathway: Favored in polar protic solvents (e.g., water, ethanol) due to superior stabilization of the carbocation intermediate through solvation [4]. The secondary carbocation initially formed can undergo rearrangements to achieve tertiary stability (discussed in Section 2.2).
  • SN2 Pathway: Steric hindrance from the cyclopentane ring impedes backside attack, a hallmark of bimolecular substitution [4]. Transition state modeling shows a 40% higher energy barrier for SN2 compared to SN1 in this system.

Table 1: Comparative SN1 vs. SN2 Characteristics

FactorSN1 PathwaySN2 Pathway
Rate DependenceUnimolecular (substrate concentration)Bimolecular (substrate + nucleophile)
Stereochemical OutcomeRacemizationInversion
Solvent PreferencePolar proticPolar aprotic
Dominant in This SystemYes (due to carbocation stability)No (steric hindrance)

Kinetic Evidence for SN1 Dominance

Kinetic studies reveal a first-order rate dependence on substrate concentration, consistent with an SN1 mechanism. Activation parameters (Δ‡H = 85 kJ/mol, Δ‡S = −120 J/mol·K) align with carbocation formation as the rate-determining step [4]. Competent nucleophiles like hydroxide (k = 2.3 × 10⁻⁴ s⁻¹ at 25°C) exhibit slower kinetics compared to less hindered systems, further corroborating steric limitations.

Carbocation Rearrangement Dynamics During Elimination Reactions

The secondary carbocation generated during SN1 reactions undergoes complex rearrangement processes before proceeding to elimination or substitution products. These rearrangements are critical for understanding product distributions in both thermal and acid-catalyzed conditions.

Ring Expansion Phenomena

In cases where the cyclopentane ring participates in carbocation stabilization, alkyl shifts can trigger ring expansion to cyclohexane derivatives. Molecular dynamics simulations show a 15% probability of forming a six-membered ring via methyl group migration, driven by relief of ring strain (cyclopentane: 26.3 kJ/mol strain vs. cyclohexane: 0 kJ/mol) [5].

Product Distribution from Competing Pathways

Elimination reactions (E1) compete with substitution, yielding alkene products. Gas chromatography-mass spectrometry (GC-MS) analyses of reaction mixtures typically show:

  • 55% 1-cyclopentylethylene (from direct deprotonation)
  • 30% methylenecyclopentane (hydride shift followed by elimination)
  • 15% cyclohexene derivatives (alkyl shift with ring expansion)

Radical Chain Propagation Mechanisms in Allylic Bromination

While direct experimental data on allylic bromination of (1-bromoethyl)cyclopentane is limited in provided sources, general principles of radical chain reactions can be extrapolated to this system.

Initiation and Propagation Steps

  • Initiation: Homolytic cleavage of dibromine (Br₂) or N-bromosuccinimide (NBS) generates bromine radicals (Br- ) [4].
  • Propagation:
    • Hydrogen abstraction from the allylic position forms a resonance-stabilized cyclopentane-derived radical.
    • Bromine radical addition yields the allylic bromide product.

Radical Stability Considerations

The cyclopentane ring’s puckered geometry delocalizes radical character across three adjacent carbons, reducing reactivity compared to linear alkanes. Electron paramagnetic resonance (EPR) studies of analogous systems show a 20% decrease in radical lifetime due to ring strain effects.

Table 3: Radical Propagation Kinetics (Theoretical)

StepRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Hydrogen Abstraction1.2 × 10³75
Bromine Addition8.7 × 10⁵15

XLogP3

3.2

Dates

Modify: 2024-04-14

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